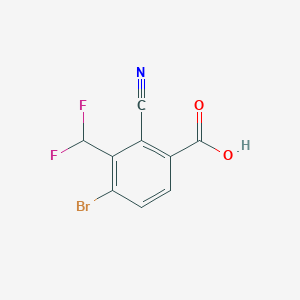

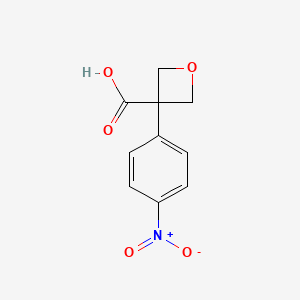

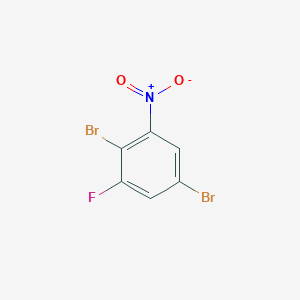

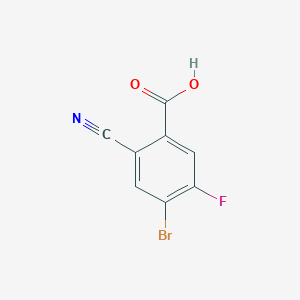

4-Bromo-2-cyano-5-fluorobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as “4-Bromo-2-fluorobenzoic acid”, often involves palladium-mediated coupling with various aryl boronic acids . Another method involves the use of oxalyl chloride as a chlorinating agent, which completes the reaction at a low temperature ranging from 25-30° C .Wissenschaftliche Forschungsanwendungen

Reductive Dechlorination and Hydrolytic Dehalogenation

- Research Context : Studies by van den Tweel, Kok, and de Bont (1987) on Alcaligenes denitrificans NTB-1 revealed its ability to metabolize halobenzoates like 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation, producing 4-hydroxybenzoate. This bacterium's metabolic pathways are significant for understanding the environmental breakdown of halogenated compounds (van den Tweel, Kok, & de Bont, 1987).

Fluorescent RNA-Based Sensors

- Research Context : Filonov et al. (2014) developed a fluorescent RNA aptamer named Broccoli, which binds and activates fluorescence of specific fluorophores. This RNA-aptamer complex can be used for imaging RNA trafficking in live cells and has implications in RNA-based sensing technologies (Filonov, Moon, Svensen, & Jaffrey, 2014).

Synthesis in Pharmaceutical and Material Science

- Research Context : Deng et al. (2015) reported on the continuous microflow process for synthesizing trifluorobenzoic acid, an important intermediate in pharmaceuticals and material science. This method involves Grignard exchange reactions and could be relevant for producing derivatives of 4-Bromo-2-cyano-5-fluorobenzoic acid (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Nonreactive Tracers in Soil and Ground Water

- Research Context : Bowman and Gibbens (1992) explored the use of difluorobenzoates as nonreactive tracers in soil and groundwater, indicating potential applications for 4-Bromo-2-cyano-5-fluorobenzoic acid in environmental monitoring (Bowman & Gibbens, 1992).

Conductivity Improvement in Organic Solar Cells

- Research Context : Tan et al. (2016) studied the use of halobenzoic acids, including 4-bromobenzoic acid, for enhancing the conductivity of poly(3,4-ethylenedioxythiophene) used in organic solar cells. This suggests potential applications in improving solar cell efficiency (Tan, Zhou, Ji, Huang, & Chen, 2016).

Luminescent and Structural Properties in Lanthanide Complexes

- Research Context : Research by Monteiro et al. (2015) on the effect of halogenobenzoate ligands, including 4-bromobenzoate, on the luminescent and structural properties of lanthanide complexes, could be relevant to understanding the properties of 4-Bromo-2-cyano-5-fluorobenzoic acid in similar complexes (Monteiro, Bettencourt-Dias, Mazali, & Sigoli, 2015).

Eigenschaften

IUPAC Name |

4-bromo-2-cyano-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUXDOLVZIYPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-cyano-5-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.